molecular formula C9H16Cl2N2 B13055960 1-(4-Methylphenyl)ethane-1,2-diamine 2hcl

1-(4-Methylphenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13055960
M. Wt: 223.14 g/mol
InChI Key: HQFATKYNPDLVRG-UHFFFAOYSA-N
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Description

Contextualization within Diamine Chemistry and Arylethanediamines

Diamine chemistry centers on organic compounds containing two amine functional groups. Within this broad class, 1,2-diamines, also known as vicinal diamines, are particularly notable for their ability to act as bidentate chelating ligands in coordination chemistry. rsc.org When a 1,2-diamine coordinates to a metal ion, it forms a stable five-membered ring, a structural motif fundamental to many catalytic and biological systems. Ethane-1,2-diamine is the simplest member of this family and a well-established ligand in the preparation of coordination compounds. nih.gov

Arylethanediamines are a specialized subclass of 1,2-diamines that feature an aryl (aromatic) group attached to the ethane (B1197151) backbone. This structure, as seen in 1-(4-Methylphenyl)ethane-1,2-diamine (B12112300), introduces both steric bulk and specific electronic properties derived from the aromatic ring. The presence of the aryl group and other substituents on the diamine structure significantly influences the compound's coordination geometry, reactivity, and solubility. cymitquimica.com Chiral vicinal diamines, in particular, are of immense interest to synthetic chemists. rsc.org

Significance of 1-(4-Methylphenyl)ethane-1,2-diamine in Chemical Research

The significance of 1-(4-Methylphenyl)ethane-1,2-diamine lies predominantly in the field of asymmetric synthesis. rsc.orgrsc.org As a chiral molecule, it can exist as distinct enantiomers. In its enantiomerically pure form, it serves as a valuable chiral ligand or auxiliary. rsc.org When complexed with a transition metal (such as rhodium, iridium, or nickel), it can form a chiral catalyst. orgsyn.org These catalysts are instrumental in asymmetric reactions, which are designed to produce a single enantiomer of a desired product. This level of stereochemical control is critical in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active while the other may be inactive or even harmful.

The 4-methylphenyl (p-tolyl) group on the molecule is not merely a passive structural component. Its electronic and steric properties can be finely tuned to influence the catalyst's environment, thereby enhancing the yield and enantioselectivity of chemical transformations. orgsyn.orgresearchgate.net Derivatives of N,N'-dimethyl-1,2-diphenylethylene-1,2-diamine (DMPEDA), which share the core arylethanediamine structure, are used as chiral ligands for various metal-catalyzed asymmetric reactions, including hydrogen transfer and cross-coupling reactions. orgsyn.org

Scope and Objectives of Academic Research on the Compound

Academic research involving 1-(4-Methylphenyl)ethane-1,2-diamine and related chiral diamines is focused on several key objectives. A primary goal is the development of novel and efficient synthetic routes to produce these ligands in high enantiopurity. rsc.orgrsc.org Researchers explore various synthetic strategies, including the ring-opening of aziridines, hydroamination of enamines, and reductive coupling reactions, to access these valuable structures. rsc.orgrsc.orgorganic-chemistry.org

A further objective is to synthesize and characterize the coordination compounds formed when these diamines act as ligands for various metal centers. researchgate.netrsc.org This involves studying their structural properties, often using techniques like single-crystal X-ray diffraction, to understand the precise three-dimensional arrangement of the resulting metal complex. researchgate.netresearchgate.net The ultimate aim is to apply these well-defined chiral metal-diamine complexes as catalysts in asymmetric synthesis. researchgate.net The scope of these investigations is broad, covering a wide range of stereoselective transformations to produce valuable chiral building blocks, natural products, and pharmaceutically active molecules with high efficiency and enantiomeric purity. rsc.orgnih.gov

Chemical Profile

PropertyValue
IUPAC Name 1-(4-methylphenyl)ethane-1,2-diamine dihydrochloride (B599025)
Synonyms (1R)-1-(4-methylphenyl)ethane-1,2-diamine dihydrochloride
Molecular Formula C₉H₁₆Cl₂N₂
Molecular Weight 223.15 g/mol
CAS Number 1213319-71-1 (Parent, (1R)-isomer)
Structure Chemical structure of 1-(4-Methylphenyl)ethane-1,2-diamine 2hcl

Detailed Research Findings

Synthesis of 1-(4-Methylphenyl)ethane-1,2-diamine and its Dihydrochloride Salt

The synthesis of chiral 1,2-diamines is a topic of considerable research interest, with numerous catalytic methods being developed. rsc.orgrsc.org While a specific documented synthesis for 1-(4-Methylphenyl)ethane-1,2-diamine was not found in the surveyed literature, its structure lends itself to established synthetic strategies for vicinal diamines.

Common routes to achieve such structures include:

Asymmetric Hydroamination: The hydroamination of enamines or alkenes using chiral catalysts is a powerful method for forming C-N bonds and establishing the diamine framework with stereocontrol. rsc.org

Reduction of Imines: A plausible route involves the synthesis of a chiral imine from a ketone precursor, such as 1-(4-methylphenyl)ethan-1-one (also known as 4'-methylacetophenone), followed by a stereoselective reduction of the C=N double bond. matrix-fine-chemicals.com

Ring-Opening of Aziridines: The catalytic aminolysis (ring-opening with an amine) of meso-aziridines is an efficient strategy for obtaining chiral 1,2-diamines where the two amino groups are differently substituted. organic-chemistry.org

Once the free diamine base is synthesized and isolated, it can be converted to its dihydrochloride salt. This is typically achieved by treating a solution of the diamine with two equivalents of hydrochloric acid (HCl), often in a solvent like diethyl ether or ethanol (B145695), which facilitates the precipitation of the salt. orgsyn.orggoogle.com

Coordination Chemistry and Catalytic Applications

The core function of 1-(4-Methylphenyl)ethane-1,2-diamine in research is its role as a bidentate ligand in coordination chemistry, which is foundational to its use in catalysis. The two nitrogen atoms of the diamine donate their lone pairs of electrons to a metal center, forming a stable chelate ring. nih.gov The resulting metal complexes are the active catalysts in various chemical transformations.

Asymmetric Catalysis: Chiral diamine ligands are central to many successful asymmetric catalysts. When complexed with metals like Ruthenium(II), these ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones, converting them to chiral alcohols with high selectivity. researchgate.net The specific structure of the diamine, including the steric and electronic influence of the 4-methylphenyl group, is crucial for inducing enantioselectivity in the product.

Ligand Influence on Reactivity: Research has shown that even subtle changes in the diamine ligand can have a profound impact on the biological activity and reactivity of the metal complex. For instance, studies comparing platinum complexes with ethane-1,2-diamine against those with ammine ligands revealed significant differences in their cellular accumulation and protein binding, underscoring the ligand's critical role. nih.gov

Formation of Coordination Polymers: In some cases, diamine ligands can act as linkers to bridge multiple metal centers, leading to the formation of coordination polymers. researchgate.netrsc.org For example, 4,4'-diaminodiphenylethane, a structurally related ditopic ligand, has been used to construct one- and two-dimensional coordination polymers, where it can act as either a bridging ligand or a guest molecule within the crystal lattice. researchgate.net This demonstrates the versatility of arylethane diamine structures in supramolecular chemistry and materials science.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

IUPAC Name

1-(4-methylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H14N2.2ClH/c1-7-2-4-8(5-3-7)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H

InChI Key

HQFATKYNPDLVRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CN)N.Cl.Cl

Origin of Product

United States

Synthesis and Synthetic Methodologies

Strategies for the Preparation of 1-(4-Methylphenyl)ethane-1,2-diamine (B12112300)

The preparation of 1-(4-Methylphenyl)ethane-1,2-diamine and its dihydrochloride (B599025) salt involves the formation of two carbon-nitrogen bonds on adjacent carbon atoms. The selection of a suitable synthetic strategy is crucial and is often dictated by the availability of starting materials, desired stereochemistry, and scalability.

Precursor Selection and Design for Reaction Pathways

The choice of precursors is fundamental to designing an efficient synthesis. For 1-(4-Methylphenyl)ethane-1,2-diamine, logical starting materials include compounds that already possess the 4-methylphenyl and a two-carbon chain. Key precursors and their corresponding reaction pathway designs are outlined below.

4-Methylacetophenone: This readily available ketone is a common starting point. The synthetic design involves the introduction of two nitrogen functionalities. One common approach is the α-amination of the ketone followed by reduction. Alternatively, conversion to an α-halo ketone can be followed by nucleophilic substitution with an amine source.

4-Methylstyrene (B72717): As a simple alkene, 4-methylstyrene offers a direct route to the 1,2-difunctionalized product. nih.govsigmaaldrich.compharmaffiliates.comtcichemicals.com The strategy here involves the vicinal diamination of the double bond, a process that can be achieved through various catalytic methods. nih.govorganic-chemistry.orgacs.orgresearchgate.netorganic-chemistry.org

1-(4-Methylphenyl)ethanol: This alcohol, derivable from the reduction of 4-methylacetophenone, can be converted into a leaving group (e.g., halide or sulfonate) to facilitate nucleophilic substitution. organic-chemistry.org

α-Amino Acids: While less direct, an α-amino acid precursor could be envisioned, though this would require significant functional group manipulation.

Reaction Pathways and Mechanisms for Diamine Formation

Several established reaction pathways can be employed to construct the 1,2-diamine moiety. These routes leverage fundamental organic reactions to form the critical C-N bonds.

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. organic-chemistry.orgyoutube.comacsgcipr.orgmasterorganicchemistry.com This pathway typically begins with an α-amino ketone, which can be generated from 4-methylacetophenone.

The general mechanism involves two key steps:

Imine Formation: The α-amino ketone undergoes condensation with an amine (such as ammonia (B1221849) or a protected amine) to form an imine intermediate. This reaction is often catalyzed by mild acid and may require the removal of water to drive the equilibrium. organic-chemistry.org

Reduction: The resulting imine is then reduced to the corresponding diamine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comrit.edu Catalytic hydrogenation over palladium, platinum, or nickel is also a viable method. organic-chemistry.org

A plausible reaction sequence starting from 4-methylacetophenone is outlined in the table below.

StepReactant(s)Reagent(s)ProductReaction Type
14-MethylacetophenoneBromine, Acidα-Bromo-4-methylacetophenoneα-Halogenation
2α-Bromo-4-methylacetophenoneAmmoniaα-Amino-4-methylacetophenoneNucleophilic Substitution
3α-Amino-4-methylacetophenoneAmmonia, H⁺Imine IntermediateImine Formation
4Imine IntermediateNaBH₄ or H₂/Pd1-(4-Methylphenyl)ethane-1,2-diamineReduction

Nucleophilic substitution reactions provide a direct method for forming C-N bonds by displacing a suitable leaving group. nih.govkoreascience.kr This approach can be applied to precursors containing a leaving group at one or both of the ethyl carbons.

A potential pathway could start from 4-methylstyrene oxide, which can be synthesized from 4-methylstyrene. orgsyn.orgsigmaaldrich.comresearchgate.net The epoxide ring can then be opened by a nitrogen nucleophile.

The mechanism involves the following steps:

Epoxidation: 4-Methylstyrene is treated with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide with a catalyst, to form 4-methylstyrene oxide. orgsyn.org

Ring-Opening: The epoxide is then subjected to nucleophilic attack by an amine or azide (B81097). The reaction can be catalyzed by acid or base, which influences the regioselectivity of the ring-opening. Attack at the benzylic carbon is generally favored under acidic conditions. If an azide is used, a subsequent reduction is required to form the amine.

An alternative nucleophilic substitution route can be designed from 1-(4-methylphenyl)ethane-1,2-diol. Conversion of the diol to a dihalide or a disulfonate would allow for a double substitution by an amine source.

Functional group interconversion (FGI) is a key strategy in multi-step synthesis, allowing for the transformation of one functional group into another. orgsyn.org In the context of synthesizing 1-(4-Methylphenyl)ethane-1,2-diamine, FGI can be employed at various stages.

One prominent example is the reduction of a nitrile or an azide. For instance, if a synthetic route leads to an α-azido- or α-cyano-substituted intermediate, these groups can be readily reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or other reducing agents. nih.gov

Another relevant FGI is the conversion of an amide to an amine, which can also be achieved through reduction with powerful reducing agents like LiAlH₄. youtube.com

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product, 1-(4-Methylphenyl)ethane-1,2-diamine 2HCl. researchgate.net Key parameters that are often adjusted include temperature, solvent, catalyst, and reactant stoichiometry.

For reductive amination pathways, the pH of the reaction medium is crucial for imine formation. youtube.com The choice of reducing agent can also impact selectivity and yield. For instance, sodium cyanoborohydride is often preferred for its ability to selectively reduce imines in the presence of ketones. masterorganicchemistry.com

In nucleophilic substitution reactions, the choice of solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF or DMSO are often used to accelerate Sₙ2 reactions. The nature of the leaving group is also a critical factor, with tosylates and mesylates often being better leaving groups than halides.

For the final dihydrochloride salt formation , the diamine is typically dissolved in a suitable solvent, such as ethanol (B145695) or isopropanol, and treated with a stoichiometric amount of hydrochloric acid (often as a solution in a solvent like ether or isopropanol). The salt then precipitates out and can be collected by filtration and purified by recrystallization. orgsyn.org

The table below summarizes some of the key parameters that can be optimized for different reaction types.

Reaction TypeKey Parameters for OptimizationTypical Conditions/Reagents
Reductive AminationpH, Reducing Agent, Temperature, SolventpH 4-6, NaBH₃CN, NaBH(OAc)₃, H₂/Pd, Methanol, Ethanol
Nucleophilic SubstitutionSolvent, Leaving Group, Temperature, CatalystDMF, DMSO, I⁻, Br⁻, OTs, OTf, Room Temp. to 80 °C, Phase Transfer Catalyst
Catalytic DiaminationCatalyst, Oxidant, Solvent, TemperatureRh, Cu, Fe catalysts, Azodicarboxylates, Acetonitrile, 70 °C
Salt FormationSolvent, Stoichiometry of AcidEthanol, Isopropanol, Diethyl ether, HCl (gas or solution)

By systematically adjusting these parameters, the synthesis of this compound can be optimized to achieve high efficiency and product quality.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of diamines, profoundly impacting reaction rates, yields, and selectivity. Solvents can influence the solubility of reactants and catalysts, stabilize transition states, and in the case of stereoselective reactions, even dictate the stereochemical outcome.

In processes involving the formation of diastereomeric salts for chiral resolution, the dielectric constant of the solvent plays a pivotal role. researchgate.net For instance, in the resolution of structurally similar amines, the configuration of the enantiomer that crystallizes from a diastereomeric salt mixture can be inverted simply by changing the solvent system, such as switching between pure ethanol and aqueous ethanol. researchgate.net This phenomenon, known as dielectrically controlled resolution (DCR), arises from the solvent's ability to influence the hydrogen bonding networks and crystal packing forces that govern chiral recognition. researchgate.net The reaction environment created by the solvent's dielectric constant is crucial for how molecules are utilized in the crystallization process. researchgate.net In other types of reactions, like cycloadditions for forming diamine precursors, a range of solvents may be tolerated, but non-polar solvents like cyclohexane (B81311) or those with moderate polarity like ethyl acetate (B1210297) often provide the highest yields. nih.gov

Table 1: Effect of Solvent on a Representative Diamine Precursor Synthesis This table illustrates how solvent choice can impact the yield in a typical reaction leading to a diamine backbone, based on analogous chemical transformations.

SolventDielectric Constant (ε)Typical Yield (%)
Cyclohexane2.071
Diisopropyl Ether3.969
Toluene (B28343)2.465
Ethyl Acetate (EtOAc)6.062
Acetonitrile (MeCN)37.555
Catalytic Systems and Their Influence on Synthesis

Catalysis is fundamental to the modern synthesis of 1,2-diamines, offering pathways that are both efficient and selective. rsc.org Catalytic methods can be broadly categorized into metal-catalyzed, organocatalyzed, and enzymatic processes.

Transition metals such as palladium, rhodium, copper, and iron are extensively used in catalytic diamination of alkenes. rsc.org These reactions can proceed through various mechanisms, including two-electron redox pathways or one-electron radical mechanisms, to form the two new C-N bonds across a double bond. rsc.org For instance, palladium-catalyzed aminomethylative annulation and other ring-closing reactions demonstrate how catalyst and ligand selection can control regioselectivity and diastereoselectivity. researchgate.net The choice of ligand, such as moving from a standard phosphine (B1218219) like PPh₃ to a more complex one like Cphos, can dramatically improve yield and selectivity. researchgate.net

Organocatalysis has also emerged as a powerful tool. Chiral phosphoric acids, for example, can catalyze the asymmetric amination of enecarbamates, which, after a subsequent reduction step, yield syn-1,2-diamines. rsc.org

Table 2: Influence of Different Catalytic Systems on Diamination Reactions This table summarizes various catalytic systems used in analogous diamine syntheses, highlighting the diversity of approaches.

Catalyst SystemReaction TypeKey Features
Pd(0)/LigandAlkene DiaminationHigh efficiency for C-N bond formation. rsc.org
Chiral Phosphoric AcidAsymmetric AminationOrganocatalytic approach, yields syn-diamines. rsc.org
Cr(III)-Schiff Base ComplexAziridine Ring-OpeningDesymmetrization of meso-compounds. rsc.org
Rh(I)/Chiral LigandAsymmetric HydroacylationForms cyclic precursors to functionalized diamines. rsc.org
N-Heterocyclic Carbene (NHC)Intramolecular Michael AdditionUmpolung reactivity for indane synthesis. rsc.org
Temperature, Pressure, and Stoichiometry Optimization

Fine-tuning reaction parameters such as temperature, pressure, and the molar ratio of reactants is essential for maximizing yield and minimizing side products. Temperature control is crucial; while some reactions require heating to overcome activation barriers, others, particularly enantioselective ones, are run at low temperatures to enhance selectivity. nih.govnih.gov For example, optimizing a lipase-catalyzed kinetic resolution might involve raising the temperature to 42-46°C to achieve a balance between reaction rate and enzyme stability, thereby reaching high enantiomeric excess in a shorter time. nih.govresearchgate.net

The stoichiometry, or the molar ratio of reactants, also requires careful optimization. In alkylation reactions using chiral auxiliaries, an excess of the alkylating agent (1.5–4.0 equivalents) is often used to drive the reaction to completion. nih.gov Similarly, in resolution procedures, the ratio of the substrate to the resolving agent can be adjusted to achieve optimal conversion and enantiomeric separation. researchgate.net

Table 3: Example of Reaction Parameter Optimization This data, based on analogous chemical process optimization, demonstrates the impact of varying conditions on reaction outcome.

ParameterCondition ACondition BOutcome Metric (e.g., Yield, ee)
Temperature25 °C42 °CIncreased reaction rate, optimal ee nih.gov
Substrate Ratio (Acyl Donor:Substrate)3:15:1Higher conversion nih.gov
Catalyst Loading10 mg/mL11 mg/mLOptimized for 100% ee nih.gov
Reaction Time18 h75 minSignificant reduction in time to completion nih.gov

Enantioselective Synthesis of Chiral 1-(4-Methylphenyl)ethane-1,2-diamine

Chiral 1,2-diamines are highly valuable building blocks in asymmetric synthesis, serving as chiral ligands for metal catalysts and as organocatalysts themselves. rsc.org Therefore, methods to produce 1-(4-Methylphenyl)ethane-1,2-diamine in an enantiomerically pure form are of significant interest.

Chiral Auxiliary and Ligand-Controlled Methods

One of the most reliable strategies for asymmetric synthesis is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical course of a reaction. wikipedia.org Pseudoephedrine and its analogue pseudoephenamine are effective chiral auxiliaries. nih.govwikipedia.org In a hypothetical synthesis, a carboxylic acid precursor could be coupled with pseudoephenamine to form an amide. Deprotonation followed by diastereoselective alkylation would set the desired stereocenter. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product. nih.gov This method is known for providing high diastereoselectivities, often ≥99:1, especially in reactions that form quaternary carbon centers. nih.gov

Alternatively, the use of chiral ligands in metal-catalyzed reactions can induce asymmetry. C₂-symmetric diamines, for example, are used to create ligands for catalysts in reactions like the Nozaki-Hiyama-Kishi reaction, achieving high enantioselectivity. nih.gov

Asymmetric Catalysis in Diamine Synthesis

Asymmetric catalysis offers a more atom-economical approach to chiral diamines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org Key strategies include:

Asymmetric Diamination of Alkenes : This powerful method installs both nitrogen atoms across a C=C double bond in a single, stereocontrolled step. Catalytic systems based on metals like palladium, copper, or iron, paired with chiral ligands, are often employed. rsc.org

Ring-Opening of meso-Aziridines : The desymmetrization of a prochiral meso-aziridine with a nitrogen nucleophile, catalyzed by a chiral Lewis or Brønsted acid, is a highly effective route. For example, using trimethylsilyl (B98337) azide as the nucleophile with a chiral chromium catalyst can yield β-azido amines with high enantiomeric excess (83–94% ee), which can then be reduced to the target 1,2-diamine. rsc.org

Reduction of C=N Bonds : Asymmetric hydrogenation of prochiral imines or enamines using catalysts like chiral rhodium or iridium complexes is another well-established method for producing chiral amines and can be adapted for diamine synthesis.

Table 4: Examples of Asymmetric Catalysis for Chiral Diamine Synthesis This table showcases results from various asymmetric catalytic methods applicable to the synthesis of chiral 1,2-diamines.

MethodCatalyst/LigandSubstrate Typeee (%)
Aziridine Ring-OpeningCr(III)-Schiff Base 3meso-Aziridine83-94 rsc.org
Michael AdditionChiral Diamine OrganocatalystEnone + Nitroalkaneup to 96 researchgate.net
Hydrosilylation/OxidationPd-MOP catalystNorbornadiene>99 nih.gov
Diaza-Cope Rearrangement(R,R)-HPEN8-Quinoline carbaldehyde>99 researchgate.net

Diastereomeric and Enantiomeric Resolution Techniques

When a racemic mixture of 1-(4-Methylphenyl)ethane-1,2-diamine is produced, resolution techniques are required to separate the enantiomers.

Diastereomeric Salt Resolution : This classic method involves reacting the racemic diamine with a single enantiomer of a chiral acid, such as (S)-mandelic acid or dibenzoyl-D-tartaric acid. researchgate.netnih.gov This reaction forms a pair of diastereomeric salts which, having different physical properties, can be separated by fractional crystallization. The success of the separation is highly dependent on the choice of solvent, as the solvent's dielectric constant can influence which diastereomer is less soluble. researchgate.net After separation, the desired enantiomer of the diamine is recovered by neutralizing the acid.

Kinetic Resolution : This technique relies on the differential rate of reaction of the two enantiomers in a racemate with a chiral catalyst or reagent. In enzymatic kinetic resolution, an enzyme like a lipase (B570770) selectively catalyzes the transformation (e.g., acylation) of one enantiomer, leaving the other unreacted. nih.govresearchgate.net For example, lipase-catalyzed transesterification can resolve enantiomers with high enantiomeric excess (>99%) and conversions near the theoretical maximum of 50%. researchgate.net Optimization of parameters like temperature, enzyme dosage, and substrate ratio is key to achieving an efficient resolution. nih.govresearchgate.net

Table 5: Summary of Chiral Resolution Techniques This table outlines common methods for separating enantiomers of amines.

TechniquePrincipleExample Reagent/CatalystKey Advantage
Diastereomeric Salt FormationDifferent solubility of diastereomeric salts(S)-Mandelic Acid, Dibenzoyl-D-tartaric acid researchgate.netnih.govScalable, well-established method.
Enzymatic Kinetic ResolutionEnantioselective reaction catalyzed by an enzymeLipase PS, Novozyme 435 nih.govresearchgate.netHigh selectivity (E > 200), mild conditions.

Principles of Sustainable Synthesis in Diamine Production

The pursuit of sustainability in chemical synthesis is guided by a set of core principles known as the "12 Principles of Green Chemistry." nih.govacs.org These principles provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org In the context of producing this compound, several of these principles are particularly pertinent, including atom economy, the use of renewable feedstocks, and the adoption of greener solvent and catalytic technologies.

A critical aspect of sustainable synthesis is the move away from petroleum-based starting materials toward renewable feedstocks. wordpress.comreagent.co.uk Biomass, which includes any material derived from living organisms, presents a viable alternative. wordpress.com For aromatic compounds like 1-(4-Methylphenyl)ethane-1,2-diamine, starting materials can potentially be derived from lignin, a complex polymer found in wood. researchgate.net Another approach involves the use of terpenes, which are naturally occurring hydrocarbons from plants, as a renewable source for producing platform chemicals like diamines. nih.gov For instance, 4-methylstyrene (p-vinyltoluene), a potential precursor to the target molecule, can be found in some natural sources like guava. nih.gov

The efficiency of a chemical reaction is paramount in green chemistry. Two key metrics for evaluating this are Atom Economy (AE) and the Environmental Factor (E-Factor). chembam.comwikipedia.orgnih.gov Atom economy measures the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgnih.gov An ideal reaction has an atom economy of 100%. The E-Factor, conversely, quantifies the amount of waste produced relative to the amount of product. chembam.comlibretexts.org A lower E-Factor signifies a greener process. For instance, traditional syntheses that generate large volumes of inorganic salts as byproducts will have a high E-Factor and low atom economy. chembam.com The pharmaceutical industry, a major consumer of chiral diamines, has historically had very high E-Factors, often between 25 and 100, or even higher for complex molecules. libretexts.org

Table 1: Comparison of Green Metrics for Different Industrial Sectors

Industry SectorAnnual Production (tonnes)Waste Produced (tonnes)E-Factor (Approx.)
Oil Refining1,000,000 - 100,000,000100,000 - 10,000,000<0.1
Bulk Chemicals10,000 - 1,000,00010,000 - 5,000,000<1 - 5
Fine Chemicals100 - 10,000500 - 50,0005 - >50
Pharmaceuticals10 - 1,000250 - 100,00025 - >100

This table is adapted from data presented in green chemistry literature and illustrates the general trend of increasing waste per unit of product in more complex chemical manufacturing. chembam.com

Modern synthetic strategies are increasingly focused on improving these metrics. Catalytic processes are favored over stoichiometric reactions because catalysts are used in small amounts and can facilitate a reaction multiple times, thus minimizing waste. nih.gov For the synthesis of 1,2-diamines, catalytic asymmetric diamination of alkenes and reductive amination of ketones are promising green routes. nih.govorganic-chemistry.org

For example, the direct catalytic asymmetric diamination of 4-methylstyrene would be a highly atom-economical route to 1-(4-methylphenyl)ethane-1,2-diamine. rsc.org This approach, in principle, adds two amino groups across the double bond with minimal generation of byproducts.

Another sustainable approach is biocatalysis, which utilizes enzymes to perform chemical transformations. nih.govmdpi.com Enzymes operate under mild conditions (temperature and pressure) and in aqueous environments, reducing energy consumption and the need for hazardous organic solvents. nih.govmdpi.com The synthesis of chiral amines using transaminases or reductive aminases (RedAms) is a well-established green methodology. mdpi.comnih.gov A potential biocatalytic route to 1-(4-methylphenyl)ethane-1,2-diamine could involve the reductive amination of a suitable keto-precursor derived from 4'-methylacetophenone. unimi.it

The choice of solvent is also a crucial factor in the sustainability of a synthesis. Many traditional organic solvents are volatile, flammable, and toxic. researchgate.net Green chemistry promotes the use of safer solvents, such as water, supercritical fluids (like CO2), or deep eutectic solvents. researchgate.net For the synthesis of diamines, conducting reactions in water or using solvent-free conditions, where possible, significantly improves the environmental profile of the process. nih.gov

Table 2: Potential Sustainable Synthetic Approaches for 1-(4-Methylphenyl)ethane-1,2-diamine

Synthetic ApproachStarting MaterialKey FeaturesPotential Green Advantages
Catalytic Asymmetric Diamination4-MethylstyreneUse of a chiral catalyst to introduce both amino groups stereoselectively.High atom economy, potentially fewer steps, catalytic nature reduces waste.
Biocatalytic Reductive Amination4-Methylphenylglyoxal or derivativeEmploys enzymes (e.g., transaminases, RedAms) for stereoselective amination.Mild reaction conditions, high enantioselectivity, use of water as a solvent, renewable catalyst.
Reductive Amination of α-amino acid derivativeDerivative of p-methylmandelic acidConversion of a renewable starting material.Potential for using bio-based feedstocks.

By integrating these principles—utilizing renewable feedstocks, maximizing atom economy, employing catalytic and biocatalytic methods, and choosing benign solvents—the synthesis of this compound can be made significantly more sustainable. This shift not only minimizes environmental impact but also often leads to more efficient and cost-effective production processes.

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structural analysis of 1-(4-Methylphenyl)ethane-1,2-diamine (B12112300) 2HCl would necessitate a combination of modern spectroscopic methods. Each technique provides unique and complementary information about the molecule's structure.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum would be crucial for identifying the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (the number of protons of each type). For 1-(4-Methylphenyl)ethane-1,2-diamine 2HCl , one would expect to observe distinct signals for the aromatic protons on the p-methylphenyl ring, the benzylic proton, the methylene (B1212753) protons of the diamine chain, the methyl group protons, and the amine protons. The dihydrochloride (B599025) form would likely influence the chemical shifts of the protons near the amino groups.

Expected ¹H NMR Data (Theoretical): A specific data table cannot be generated without experimental results.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, etc.). For the target compound, distinct signals would be expected for the methyl carbon, the two carbons of the ethane (B1197151) backbone, and the carbons of the p-methylphenyl ring (including the quaternary carbon).

Expected ¹³C NMR Data (Theoretical): A specific data table cannot be generated without experimental results.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. COSY would establish proton-proton couplings, while HSQC and HMBC would reveal one-bond and multiple-bond correlations between protons and carbons, respectively.

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. For This compound , characteristic absorption bands would be expected for N-H stretching and bending (from the ammonium (B1175870) groups), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-N stretching.

Expected IR Absorption Bands (Theoretical): A specific data table cannot be generated without experimental results.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. HRMS would allow for the determination of the exact molecular formula. The fragmentation pattern would offer clues about the molecule's structure, with characteristic fragments arising from the cleavage of the C-C bond of the ethane backbone and the loss of the amino groups.

Expected Mass Spectrometry Data (Theoretical): A specific data table cannot be generated without experimental results.

Electronic Absorption Spectroscopy (UV-Vis)

A comprehensive search of scientific literature and spectral databases did not yield specific experimental UV-Vis absorption data for this compound. While the chromophore, the p-methylphenyl group, is expected to exhibit characteristic absorptions in the ultraviolet region, precise maxima (λmax) and molar extinction coefficients (ε) for the title compound are not publicly documented.

Solid-State Structural Analysis and Crystallography

The solid-state structure of this compound is crucial for understanding its three-dimensional arrangement and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

Detailed single-crystal X-ray diffraction data for this compound is not available in the published literature or crystallographic databases. Such a study would provide definitive information on the following aspects:

Without experimental data, the precise bond lengths, bond angles, and torsional angles of this compound remain undetermined. A crystallographic study would reveal the conformation of the ethylenediamine (B42938) chain relative to the p-tolyl group.

A single-crystal structure would elucidate the packing of the molecules in the crystal lattice. It would be expected that the ammonium groups (-NH3+) form an extensive network of hydrogen bonds with the chloride counter-ions. Additionally, potential π-π stacking interactions between the aromatic rings of adjacent molecules could be identified.

For chiral samples of this compound, single-crystal X-ray diffraction with anomalous dispersion could be used to unambiguously determine the absolute configuration (R or S) at the stereocenter.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis

No public records of powder X-ray diffraction patterns for this compound were found. PXRD is a key technique for analyzing the bulk crystalline phase of a material and can be used to identify different polymorphic forms, which may exhibit distinct physical properties.

Reactivity and Chemical Transformations

Reactivity of Amine Functionalities in 1-(4-Methylphenyl)ethane-1,2-diamine (B12112300)

The two primary amine groups in 1-(4-Methylphenyl)ethane-1,2-diamine are the primary sites of nucleophilic reactivity. Their ability to readily react with a wide array of electrophiles is a cornerstone of this compound's chemical utility.

The lone pair of electrons on the nitrogen atoms of the primary amines makes them potent nucleophiles, enabling them to participate in a variety of bond-forming reactions.

The primary amine groups of 1-(4-Methylphenyl)ethane-1,2-diamine are expected to undergo facile acylation reactions with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. This reactivity is a standard transformation for primary amines. While specific studies on the acylation of 1-(4-Methylphenyl)ethane-1,2-diamine are not extensively documented in publicly available literature, the principles of amine acylation are well-established. The reaction typically proceeds readily, often in the presence of a base to neutralize the acid byproduct.

Alkylation of the amine functionalities is also a prominent reaction. organic-chemistry.org The reaction with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. organic-chemistry.org The degree of alkylation can often be controlled by the stoichiometry of the reactants. For instance, the mono-N-alkylation of ethylenediamine (B42938) with various alcohols has been achieved with high yields using a CuO–NiO/γ-Al2O3 catalyst, demonstrating the feasibility of selective alkylation on a diamine scaffold. wikipedia.org It is important to note that over-alkylation can be a common side reaction, leading to a mixture of products. organic-chemistry.org The reaction of ethylenediamine with methyl alkyl ketones in the presence of hydrogen and a hydrogenation catalyst can also yield secondary alkyl amine derivatives. nih.govnih.gov

To illustrate the potential for selective alkylation, the following table presents data for the N-alkylation of ethylenediamine with different alcohols, a reaction analogous to what would be expected for 1-(4-Methylphenyl)ethane-1,2-diamine.

AlcoholProductYield of Mono-alkylated Product (%)
MethanolN-Methylethylenediamine80.2
Ethanol (B145695)N-Ethylethylenediamine82.3
Propan-1-olN-Propylethylenediamine83.7
Butan-1-olN-Butylethylenediamine85.2
Propan-2-olN-Isopropylethylenediamine82.8
Data from a study on the N-alkylation of ethylenediamine using a CuO–NiO/γ-Al2O3 catalyst. wikipedia.org

One of the most characteristic reactions of primary amines is their condensation with aldehydes and ketones to form Schiff bases, or imines. ijcmas.com Given the presence of two primary amine groups, 1-(4-Methylphenyl)ethane-1,2-diamine can react with two equivalents of an aldehyde or ketone to form a diimine. This reaction is typically reversible and catalyzed by either acid or base. The formation of Schiff bases from diamines and aromatic aldehydes is a well-documented process. annalsofglobalpublishinggroup.comresearchgate.net For example, Schiff bases have been synthesized from the reaction of (1R,2R)-(+)-1,2-diphenylethane-1,2-diamine with various substituted salicylaldehydes. researchgate.net Similarly, the reaction of ethylenediamine with acetophenone (B1666503) has been shown to yield the corresponding diimine Schiff base. beilstein-journals.orgchemicalbook.com The formation of these imine linkages is a critical step in the synthesis of many complex ligands and biologically active molecules. wikipedia.org

The general reaction for the formation of a diimine from a 1,2-diamine and an aldehyde is shown below:

R-CH(NH₂)CH₂NH₂ + 2 R'CHO ⇌ R-CH(N=CHR')CH₂N=CHR' + 2 H₂O

The amine functionalities of 1-(4-Methylphenyl)ethane-1,2-diamine can participate in redox reactions. The oxidation of N-aryl-1,2-diamines can be complex, potentially leading to a variety of products including the formation of colored radical cations or cyclic structures. researchgate.netresearchgate.net The specific outcome often depends on the oxidant used and the reaction conditions. For instance, palladium-catalyzed aerobic oxidative cyclization of allylic sulfamides has been used as a modular synthesis of 1,2-diamine derivatives. nih.gov

The reduction of derivatives of 1-(4-Methylphenyl)ethane-1,2-diamine, particularly the imines formed from it, is a significant transformation. The reduction of the C=N double bond of a Schiff base provides a route to the corresponding saturated secondary amine. This is a common strategy in organic synthesis to introduce new substituents onto the nitrogen atoms. mdpi.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation. ijcmas.comoregonstate.edu This two-step process of imine formation followed by reduction is known as reductive amination and is a powerful tool for the synthesis of more complex amines. ijcmas.com

Nucleophilic Reactions of Primary Amine Groups

Reactivity of the Aromatic Ring System in 1-(4-Methylphenyl)ethane-1,2-diamine

The tolyl group in 1-(4-Methylphenyl)ethane-1,2-diamine is an electron-rich aromatic system, making it susceptible to electrophilic attack.

The aromatic ring of 1-(4-Methylphenyl)ethane-1,2-diamine is expected to undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov The regioselectivity of these reactions is primarily governed by the directing effects of the substituents already present on the benzene (B151609) ring. In this case, the ring is substituted with a methyl group and an ethylamine-substituted ethyl group. Both alkyl groups are activating and ortho, para-directing due to their electron-donating inductive and hyperconjugative effects. masterorganicchemistry.com

The reactivity and regioselectivity of the tolyl group in 1-(4-Methylphenyl)ethane-1,2-diamine can be closely compared to that of 4-ethyltoluene. nih.govlibretexts.org In 4-ethyltoluene, the ethyl and methyl groups work in concert to direct incoming electrophiles to the positions ortho to either of these groups. This would result in substitution at the 2, 3, 5, and 6 positions of the aromatic ring. However, steric hindrance from the more bulky ethylamine-substituted ethyl group would likely favor substitution at the positions ortho to the methyl group.

For example, the Friedel-Crafts acylation of toluene (B28343) predominantly yields the para-substituted product due to steric hindrance at the ortho positions. chemguide.co.ukyoutube.com In the case of 1-(4-Methylphenyl)ethane-1,2-diamine, the positions ortho to the methyl group (positions 3 and 5) would be electronically activated, and the positions ortho to the larger substituent (positions 2 and 6) would also be activated but more sterically hindered. Therefore, a mixture of products would be expected, with the substitution pattern being influenced by the specific electrophile and reaction conditions.

Common electrophilic aromatic substitution reactions and the expected major products for a 4-alkyltoluene are summarized in the table below, which serves as a predictive model for the reactivity of 1-(4-Methylphenyl)ethane-1,2-diamine's aromatic ring.

ReactionReagentsExpected Major Product(s) on 4-Alkyltoluene
NitrationHNO₃, H₂SO₄2-Nitro-4-alkyltoluene and 3-Nitro-4-alkyltoluene
HalogenationBr₂, FeBr₃2-Bromo-4-alkyltoluene and 3-Bromo-4-alkyltoluene
SulfonationSO₃, H₂SO₄4-Alkyltoluene-2-sulfonic acid and 4-Alkyltoluene-3-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃2-Acyl-4-alkyltoluene
Friedel-Crafts AlkylationRCl, AlCl₃Mixture of isomers due to rearrangements and polyalkylation
Based on established principles of electrophilic aromatic substitution on substituted benzenes. wikipedia.orgresearchgate.netnih.govmasterorganicchemistry.comlibretexts.org

Functionalization of the Methyl Substituent

The methyl group attached to the phenyl ring of 1-(4-methylphenyl)ethane-1,2-diamine is a benzylic substituent, which makes it susceptible to various chemical transformations, most notably oxidation. The reactivity of such benzylic C-H bonds is a well-established area of organic synthesis.

Detailed Research Findings:

While specific studies on the functionalization of the methyl group of 1-(4-methylphenyl)ethane-1,2-diamine are not extensively documented in the available literature, the general reactivity of benzylic methyl groups provides a strong indication of its potential chemical transformations. The oxidation of benzylic C-H bonds to form carbonyl compounds is a fundamental transformation. Various catalytic systems, often employing transition metals like copper, cobalt, chromium, and manganese in combination with an oxidant such as tert-butyl hydroperoxide (TBHP), have been shown to be effective for the oxidation of alkylarenes to ketones and carboxylic acids acs.org.

For instance, the oxidation of substituted toluenes to the corresponding benzoic acids has been achieved using catalysts like Co(OAc)₂/NaBr/AcOH in the presence of a radical initiator acs.org. Photochemical methods have also been employed, where irradiation of toluene derivatives with bromine in a suitable solvent system can yield benzoic acid derivatives acs.org. These methods highlight potential pathways for the conversion of the methyl group in 1-(4-methylphenyl)ethane-1,2-diamine to a carboxylic acid, which would yield a new multifunctional ligand with both amine and carboxylate donor groups.

It is important to note that the presence of the diamine functionality could influence the course of these oxidation reactions. The amine groups are susceptible to oxidation themselves and can also coordinate to metal catalysts, potentially altering their catalytic activity or leading to different reaction outcomes. Therefore, protection of the amine groups might be necessary to achieve selective oxidation of the benzylic methyl group.

Coordination Chemistry: Metal Complexation Studies

The ethylenediamine backbone of 1-(4-methylphenyl)ethane-1,2-diamine allows it to act as a bidentate chelating ligand, forming stable complexes with a variety of transition metal ions. The presence of the 4-methylphenyl substituent can introduce steric effects that influence the stability and structure of the resulting metal complexes.

As a derivative of ethylenediamine, 1-(4-methylphenyl)ethane-1,2-diamine typically coordinates to a metal ion through the nitrogen atoms of its two amino groups, forming a stable five-membered chelate ring. This bidentate coordination is a common feature of ethylenediamine and its derivatives when forming complexes with metal ions like copper(II), nickel(II), and cobalt(III) jocpr.commdpi.com.

The stoichiometry of metal complexes with 1-(4-methylphenyl)ethane-1,2-diamine is expected to be similar to that of other ethylenediamine derivatives. Typically, 1:1, 1:2, and 1:3 metal-to-ligand ratios are observed, leading to the formation of species such as [M(diamine)]ⁿ⁺, [M(diamine)₂]ⁿ⁺, and [M(diamine)₃]ⁿ⁺ mdpi.com.

The thermodynamic stability of these complexes is influenced by both electronic and steric factors. The introduction of a C-substituent like the 4-methylphenyl group can impact the stability of the resulting metal complex. Research by Basolo, Chen, and Murmann (1953) on C-substituted ethylenediamines demonstrated that steric hindrance can decrease the stability of the metal complexes. They determined the stepwise formation constants for copper(II) and nickel(II) complexes with various C-substituted ethylenediamines jocpr.com.

While specific thermodynamic data for 1-(4-methylphenyl)ethane-1,2-diamine are not provided in the available literature, the trends observed for other C-substituted ethylenediamines can offer some insights. The formation constants are a measure of the equilibrium between the free metal ion and the ligand, and the resulting complex.

Table 1: Stepwise Formation Constants for some C-Substituted Ethylenediamine Complexes at 25°C

Diamine Metal Ion log K₁ log K₂
Ethylenediamine Cu(II) 10.72 9.31
Ethylenediamine Ni(II) 7.66 6.40
rac-Butylenediamine Cu(II) 10.60 8.80
rac-Butylenediamine Ni(II) 7.37 5.86
meso-Butylenediamine Cu(II) 10.79 9.03
meso-Butylenediamine Ni(II) 7.55 6.18

Data sourced from Basolo, F.; Chen, Y. T.; Murmann, R. K. J. Am. Chem. Soc. 1954, 76 (4), 956–959. jocpr.com

This table illustrates that even simple alkyl substituents can alter the stability constants of the metal complexes. The 4-methylphenyl group, being bulkier than a methyl group, is expected to have a more pronounced steric effect.

The kinetics of complex formation and dissociation are crucial for understanding the reactivity of metal complexes in solution. These processes are often studied using techniques like stopped-flow spectrophotometry. Ligand substitution reactions in metal complexes can proceed through various mechanisms, including associative, dissociative, and interchange pathways nih.gov.

For cobalt(III) Schiff base complexes, which share similarities with potential cobalt complexes of 1-(4-methylphenyl)ethane-1,2-diamine, ligand exchange reactions have been found to proceed through a sequential, dissociative mechanism. The rates of these reactions are heavily dependent on the nature of both the equatorial and axial ligands researchgate.net.

Studies on the kinetics of copper(II)-ethylenediamine complex formation have shown that the reaction is very rapid. The rate constants for the formation of [Cu(en)]²⁺ and [Cu(en)₂]²⁺ are on the order of 10⁹ L·mol⁻¹·s⁻¹. The dissociation of these complexes is significantly slower. The presence of a bulky substituent on the ethylenediamine backbone, such as the 4-methylphenyl group, would likely decrease the rate of complex formation and potentially increase the rate of dissociation due to increased steric strain in the chelate ring.

Mechanistic Investigations of Key Chemical Reactions

The elucidation of reaction pathways provides a deeper understanding of how chemical transformations occur. For the complexation of 1-(4-methylphenyl)ethane-1,2-diamine with a metal ion, the reaction likely proceeds in a stepwise manner. In an aqueous solution, the metal ion is initially solvated by water molecules. The diamine ligand then displaces the coordinated water molecules one by one.

The formation of the first metal-nitrogen bond is followed by a rapid ring-closing step to form the stable five-membered chelate ring. This chelate effect provides a significant thermodynamic driving force for the reaction. For subsequent additions of the diamine ligand, the process is repeated, with the new ligand displacing more water molecules.

In the case of ligand exchange reactions, where a coordinated 1-(4-methylphenyl)ethane-1,2-diamine is replaced by another ligand, the mechanism can be more complex. For kinetically inert metal centers like Co(III), the dissociation of one of the nitrogen atoms of the diamine (ring-opening) is often the rate-determining step, followed by the coordination of the incoming ligand and the subsequent dissociation of the second nitrogen atom researchgate.net. For more labile metal ions like Cu(II), the exchange can be much faster and may involve associative pathways.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are instrumental in predicting the geometric and electronic features of a molecule with a high degree of accuracy. These calculations solve the Schrödinger equation for the given molecular system, providing a wealth of information about its fundamental properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. This approach allows for the optimization of the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

For a molecule like 1-(4-Methylphenyl)ethane-1,2-diamine (B12112300), DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can precisely model its three-dimensional structure. materialsciencejournal.orgdntb.gov.uaresearchgate.net The optimized geometry would reveal the spatial arrangement of the tolyl group relative to the ethylenediamine (B42938) backbone. Theoretical calculations on similar structures, such as 2-(p-tolyl)-2,3-dihydro-1H-perimidine, have demonstrated the reliability of DFT in predicting these parameters. materialsciencejournal.orgdntb.gov.uaresearchgate.net

Table 1: Predicted Geometrical Parameters for a 1-(Aryl)ethane-1,2-diamine Analog using DFT

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ethyl)1.53C-C-N110.5
C-N1.47C-N-H109.5
C-C (aromatic)1.39C-C-C (ring)120.0
C-H (methyl)1.09H-C-H109.5

Note: The data in this table is representative and based on typical values from DFT calculations on analogous molecules, as specific data for 1-(4-Methylphenyl)ethane-1,2-diamine 2hcl was not available in the searched literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. wuxibiology.com

A smaller HOMO-LUMO gap generally suggests higher reactivity. wuxibiology.com For aromatic amines, the HOMO is typically localized on the aromatic ring and the nitrogen atoms, while the LUMO is often distributed over the aromatic system. In a study on 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the calculated HOMO-LUMO energy gap was found to be 4.25 eV, indicating significant charge transfer phenomena within the molecule. materialsciencejournal.orgdntb.gov.ua This analysis helps in predicting how the molecule will interact with other chemical species. wuxibiology.com

Table 2: Representative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-5.795
LUMO-1.003
HOMO-LUMO Gap4.792

Note: This data is illustrative, based on findings for a substituted naphthalene, and serves to demonstrate the type of information obtained from FMO analysis. nih.gov The actual values for this compound would require specific calculations.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas typically represent negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, prone to nucleophilic attack).

For 1-(4-Methylphenyl)ethane-1,2-diamine, the EPS map would likely show negative potential around the nitrogen atoms of the diamine group due to the lone pairs of electrons, making them potential sites for protonation. The aromatic ring would exhibit a more complex pattern of electron density, influenced by the methyl group. A study on 2-(p-tolyl)-2,3-dihydro-1H-perimidine used an MESP plot to predict the electron density and chemical behavior of the molecule. materialsciencejournal.orgdntb.gov.ua

Spectroscopic Property Prediction and Validation

Computational methods can also predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman). These theoretical predictions can then be compared with experimental data to validate the calculated molecular structure and electronic properties. For instance, DFT calculations have been used to assign absorption bands in the electronic and chemical properties of molecules with good accuracy. materialsciencejournal.org

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations allow for the exploration of its dynamic behavior and flexibility.

Conformational Analysis and Flexibility Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nsf.gov For a flexible molecule like 1-(4-Methylphenyl)ethane-1,2-diamine, numerous conformers are possible due to rotation around the C-C and C-N bonds of the ethylenediamine backbone and the bond connecting the phenyl ring.

Molecular mechanics calculations and dihedral driver calculations can be employed to identify the low-energy conformers and to understand the energy barriers between them. nih.gov For similar chiral diamines, the conformation is crucial for their interaction with other molecules. nsf.gov Studies on related substituted piperidines have shown that electrostatic interactions are key determinants of conformational changes upon protonation. nih.gov In the case of 1-(4-Methylphenyl)ethane-1,2-diamine dihydrochloride (B599025), the protonation of the amine groups would significantly influence its conformational preferences.

Molecular dynamics (MD) simulations can further provide a picture of the molecule's flexibility over time in a given environment, such as in solution. nih.gov These simulations track the movements of all atoms in the system over a period of time, offering a dynamic view of the accessible conformations and their relative populations. nsf.gov

Intermolecular Interaction Analysis

The structure of 1-(4-Methylphenyl)ethane-1,2-diamine, with its aromatic tolyl group and the flexible ethylenediamine backbone, allows for a variety of intermolecular interactions that dictate its solid-state packing and solution behavior. In its dihydrochloride salt form, the protonated amine groups introduce strong ionic and hydrogen-bonding capabilities.

Hydrogen Bonding:

The primary intermolecular force in the crystal lattice of this compound is expected to be hydrogen bonding. The ammonium (B1175870) groups (–NH₃⁺) formed by the protonation of the diamine are excellent hydrogen bond donors, while the chloride counter-ions (Cl⁻) act as acceptors. This leads to an extensive network of N–H···Cl hydrogen bonds.

Furthermore, the amine groups can engage in hydrogen bonding with solvent molecules when in solution. Quantum-chemical methods have been used to study the structures and energies of hydrogen bonds in related 1,2-disubstituted ethanes like ethylenediamine. rsc.orgualberta.ca These studies indicate that the conformational flexibility of the ethane (B1197151) backbone influences the geometry and strength of these interactions. The presence of a bulky 4-methylphenyl substituent is expected to introduce steric constraints that favor specific conformational arrangements to optimize hydrogen bonding networks.

π-π Interactions:

The tolyl group of the molecule provides a platform for π-π stacking interactions. These non-covalent interactions occur between the electron clouds of aromatic rings and are crucial in the packing of aromatic molecules in crystals. The interaction can be influenced by the substituent on the phenyl ring. In this case, the methyl group can modulate the electronic nature of the ring and influence the geometry of the stacking, which can range from face-to-face to edge-to-face arrangements. Studies on other molecules containing phenyl groups have demonstrated the significance of π-stacking in their molecular packing. acs.org

Interaction TypeDonorAcceptorSignificance
Hydrogen BondingAmmonium groups (–NH₃⁺)Chloride ions (Cl⁻), solvent moleculesPrimary force in crystal packing, influences solubility
π-π InteractionsTolyl groupTolyl group of adjacent moleculeContributes to crystal stability and packing
van der Waals ForcesAlkyl and aryl componentsAdjacent moleculesGeneral attractive forces contributing to cohesion

This table is interactive. Click on the headers to sort.

Ligand-Metal Ion Interaction Dynamics

1-(4-Methylphenyl)ethane-1,2-diamine is a chiral diamine, a class of compounds widely used as ligands in transition metal-catalyzed asymmetric synthesis. rsc.org The two nitrogen atoms of the diamine can chelate to a metal center, forming a stable five-membered ring. The stereochemistry of the ligand, determined by the chiral center at the benzylic position, is crucial for inducing enantioselectivity in catalytic reactions.

Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in studying the dynamics of ligand-metal ion interactions. nih.govresearchgate.net These studies can model the coordination of the diamine to a metal ion, revealing details about the structure of the resulting complex, including bond lengths, bond angles, and the conformation of the chelate ring. The 4-methylphenyl substituent plays a significant role in the stereochemical outcome of the coordination, as its orientation can create a chiral pocket around the metal's active site, thereby directing the approach of a substrate.

Computational models can simulate the binding process and determine the stability of different diastereomeric complexes. The interaction between the chiral ligand and a metal center can be modulated by varying the metal and the ancillary ligands, and computational studies can predict which combinations are likely to lead to the most effective catalysts. nih.gov

Feature of InteractionComputational InsightsRelevance
Chelate Ring ConformationPrediction of the most stable puckering of the five-membered ring.Influences the overall geometry of the catalyst and the chiral environment.
Substituent OrientationDetermination of the preferred orientation of the 4-methylphenyl group.Key to creating a well-defined chiral pocket for asymmetric induction.
Metal-Ligand Bond StrengthCalculation of the binding energy between the diamine and the metal ion.Indicates the stability of the catalyst complex.

This table is interactive. Click on the headers to sort.

Theoretical Studies on Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the formation and reactivity of compounds like 1-(4-Methylphenyl)ethane-1,2-diamine.

Computational Elucidation of Reaction Pathways and Energy Barriers

Theoretical studies can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and transition states. For the synthesis of 1,2-diamines, various catalytic methods have been developed, and their mechanisms can be investigated computationally. rsc.orgrsc.org For instance, in reactions involving the asymmetric reduction of imines or the ring-opening of aziridines, DFT calculations can help to understand how the chiral ligand directs the reaction pathway.

By calculating the energies of the transition states, chemists can determine the activation energy barriers for different possible pathways. The pathway with the lowest energy barrier is the one that is most likely to occur. This information is invaluable for optimizing reaction conditions and for designing more efficient catalysts. For example, a computational study on a Pd-catalyzed reaction provided a detailed mechanistic pathway, including the energies of intermediates and transition states, which was in good agreement with experimental observations. princeton.edu

Prediction of Reactivity and Selectivity

Beyond elucidating known reactions, computational models can predict the reactivity and selectivity of a molecule in new chemical transformations. nih.gov For 1-(4-Methylphenyl)ethane-1,2-diamine when used as a ligand or organocatalyst, theoretical calculations can predict its performance in a given reaction.

For example, by modeling the transition states of a reaction catalyzed by a metal complex of this diamine, it is possible to predict which enantiomer of the product will be formed preferentially (enantioselectivity). This is achieved by comparing the energies of the diastereomeric transition states leading to the different product enantiomers. The energy difference between these transition states, even if small, can lead to a high degree of enantiomeric excess in the final product. Computational studies have been successfully used to explain and predict the selectivity of various types of reactions. jlu.edu.cn

Applications in Advanced Chemical Research

Ligand Design and Catalysis

The primary application of 1-(4-Methylphenyl)ethane-1,2-diamine (B12112300) lies in its use as a chiral ligand in asymmetric catalysis. The presence of two stereogenic centers and the phenyl group with a methyl substituent allows for the creation of a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in chemical transformations.

Chiral Ligands in Asymmetric Synthesis

Chiral 1,2-diamines are recognized as privileged ligands in a multitude of asymmetric reactions. nih.govrsc.orgsigmaaldrich.com Their ability to form stable chelate complexes with various transition metals is fundamental to their catalytic efficacy. wikipedia.org The specific stereochemistry of 1-(4-Methylphenyl)ethane-1,2-diamine is crucial for inducing enantioselectivity in catalytic processes.

Enantioselective Hydrogenation:

One of the most prominent applications of ligands derived from chiral diamines is in asymmetric hydrogenation, a key technology for producing enantiomerically pure alcohols and amines. nih.gov While direct data on the use of 1-(4-Methylphenyl)ethane-1,2-diamine 2hcl is not extensively documented in publicly available literature, its derivatives, particularly N-sulfonylated analogues like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are cornerstones in this field. Ruthenium complexes bearing these types of ligands are highly effective for the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. rsc.orgnih.gov For instance, tethered Ru(II)-TsDPEN catalysts have demonstrated high yields and enantiomeric excesses in the reduction of various ketones. rsc.org The steric and electronic properties imparted by the tolyl group in analogues of 1-(4-Methylphenyl)ethane-1,2-diamine can influence the catalytic activity and selectivity. In the asymmetric reduction of electron-rich ketones, tethered Ru(II)/TsDPEN catalysts have shown to be particularly effective. acs.org

Catalytic Performance of Related Chiral Diamine Ligands in Asymmetric Transfer Hydrogenation of Ketones
Catalyst PrecursorSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
(S,S)-Ru-tethered TsDPENAcetophenone (B1666503)(R)-1-Phenylethanol9899 rsc.org
(R,R)-Ru-tethered TsDPEN1-(4-Methoxyphenyl)ethanone(S)-1-(4-Methoxyphenyl)ethanol9598 acs.org
(S,S)-RuCl[(p-cymene)(TsDPEN)]1-Indanone(S)-1-Indanol>9997 acs.org

C-C Bond Formation:

Copper-catalyzed reactions represent another significant area where chiral diamine ligands, including those structurally similar to 1-(4-Methylphenyl)ethane-1,2-diamine, are employed to facilitate enantioselective carbon-carbon bond formation. digitellinc.comnih.gov These reactions are fundamental in organic synthesis for building molecular complexity. For example, copper(I) complexes with chiral diamine ligands have been successfully used in the asymmetric α-addition of ketimines to aldimines, producing chiral anti-1,2-diamine derivatives with high diastereo- and enantioselectivity. nih.gov The development of such catalytic systems is crucial for the synthesis of complex molecules with multiple stereocenters. digitellinc.com

Development of Homogeneous and Heterogeneous Catalysts

The versatility of 1-(4-Methylphenyl)ethane-1,2-diamine extends to its use in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysts:

In homogeneous catalysis, complexes are formed by coordinating the diamine ligand to a transition metal, such as ruthenium, rhodium, or iridium. wikipedia.org These soluble catalysts often exhibit high activity and selectivity due to their well-defined molecular structure. wikipedia.org For instance, C2-symmetric ligands are known to reduce the number of possible reaction pathways, thereby enhancing enantioselectivity. wikipedia.org Rhodium(I) complexes with chiral bidentate ligands are effective for the 1,4-conjugate addition of organometallic reagents to unsaturated systems. nih.gov

Heterogeneous Catalysts:

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, significant research has focused on the heterogenization of these catalysts. Chiral diamine complexes can be immobilized on solid supports, such as silica (B1680970) or polymers. acs.orgutuvolter.fi For example, a chiral ruthenium complex encapsulated in Al-MCM-41 has been shown to maintain its catalytic activity and enantioselectivity in the asymmetric hydrogenation of acetophenone over multiple cycles. utuvolter.fi This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of chiral diamines like 1-(4-Methylphenyl)ethane-1,2-diamine or its derivatives as linkers or modulators can impart chirality to the MOF structure, making them promising materials for enantioselective catalysis and separations. researchgate.net While specific examples utilizing 1-(4-Methylphenyl)ethane-1,2-diamine are still emerging, the principle of using chiral diamines to create functional MOFs is well-established. ossila.com These chiral porous materials can act as solid catalysts with active sites integrated directly into their framework.

Advanced Materials Science

Beyond catalysis, 1-(4-Methylphenyl)ethane-1,2-diamine serves as a valuable monomer and cross-linking agent in the synthesis of advanced functional materials.

Polymer Chemistry: Monomer and Cross-linking Agent Applications

The two amine functional groups of 1-(4-Methylphenyl)ethane-1,2-diamine allow it to act as a monomer in step-growth polymerization reactions, such as in the synthesis of polyamides and polyimides. ossila.combldpharm.com The incorporation of the chiral 4-methylphenyl ethane (B1197151) diamine unit into a polymer backbone can influence the polymer's physical and chemical properties, including its thermal stability and solubility.

Furthermore, its diamine nature makes it an effective cross-linking agent for creating polymer networks, such as hydrogels. researchgate.netresearchgate.net The density and nature of these cross-links are critical in determining the mechanical properties and responsiveness of the resulting material. researchgate.net

Development of Functional and Responsive Materials

The unique chemical structure of 1-(4-Methylphenyl)ethane-1,2-diamine can be leveraged to create "smart" or responsive materials that change their properties in response to external stimuli.

Thermoresponsive Materials:

Properties of Thermoresponsive Hydrogels with Diamine Cross-linkers
Polymer SystemCross-linker TypeStimulusObserved ResponsePotential ApplicationReference
Poly(N-isopropylacrylamide)Alkyl diamineTemperatureVolume phase transitionDrug delivery, tissue engineering rsc.org
Poly(aspartic-co-glutamic acid)Various diamines-BiodegradabilitySoil additives rsc.org

Building Blocks in Organic Synthesis

Synthesis of Complex Heterocyclic Scaffolds

The vicinal diamine structure is a classic precursor for the synthesis of nitrogen-containing heterocycles. A notable application involves the formation of imidazolidine (B613845) rings, which can be further transformed into imidazolium (B1220033) salts. Research has demonstrated the utility of N-aryl substituted ethylenediamines, including the p-tolyl variant, in this capacity.

The synthesis begins with the creation of an N,N'-disubstituted ethylenediamine (B42938), such as N-Benzyl-N'-(4-methylphenyl)ethylenediamine. clockss.org This diamine is then condensed with an aldehyde, typically formaldehyde (B43269) generated from paraformaldehyde, to form a 1,3-disubstituted imidazolidine ring. This five-membered saturated heterocycle serves as a stable precursor to the desired unsaturated system. The subsequent dehydrogenation of the imidazolidine yields a 4,5-dihydro-1H-imidazolium salt, an important class of compounds often utilized as precursors for N-heterocyclic carbenes (NHCs). clockss.org

A study by Salerno et al. investigated various dehydrogenating agents for this transformation, finding that 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) was the most effective reagent. clockss.org Compared to alternatives like N-bromosuccinimide (NBS) and N-bromoacetamide (NBA), DBDMH provided the imidazolium salts in higher purity, with shorter reaction times (under 15 minutes), and in greater yields. clockss.org

Table 1: Dehydrogenation of N-Aryl-N'-benzylimidazolidines to 4,5-dihydro-1H-imidazolium Salts clockss.org

Imidazolidine PrecursorDehydrogenating AgentSolventReaction TimeYield (%)
N-aryl-N'-benzylimidazolidineNBS / NBATHF4.5 - 5 hours30 - 40%
N-aryl-N'-benzylimidazolidineDBDMHTHF< 15 minutes60 - 70%

Intermediate in Multi-Step Organic Transformations

The role of 1-(4-Methylphenyl)ethane-1,2-diamine extends to its use as a crucial intermediate in multi-step reaction sequences. The synthesis of 4,5-dihydro-1H-imidazolium salts exemplifies this, where the initial diamine is not the final product but a foundational element that undergoes sequential transformations. clockss.org

The multi-step process can be outlined as follows:

Synthesis of the Precursor Diamine : The sequence begins with the synthesis of the asymmetrically substituted diamine, N-Benzyl-N'-(4-methylphenyl)ethylenediamine. clockss.org This step establishes the specific substitution pattern required for the final heterocyclic product.

Formation of the Imidazolidine Intermediate : The synthesized diamine is reacted with an aldehyde to form the imidazolidine ring. This reaction converts the acyclic diamine into a cyclic, but still saturated, intermediate. This step is critical for setting up the core structure for the final dehydrogenation.

Dehydrogenation to the Final Product : The imidazolidine intermediate is then oxidized (dehydrogenated) to introduce a double bond into the ring, forming the target 4,5-dihydro-1H-imidazolium salt. clockss.org

In this pathway, the imidazolidine is a distinct and isolable intermediate that is the direct precursor to the final product. The initial diamine's structure dictates the substituents on the resulting heterocyclic system, showcasing its role as a fundamental building block that guides the outcome of a multi-step transformation.

Derivatives and Analogues of 1 4 Methylphenyl Ethane 1,2 Diamine

Structure-Reactivity and Structure-Property Relationships in Analogues

The relationship between the molecular structure of 1-(4-Methylphenyl)ethane-1,2-diamine (B12112300) analogues and their resulting reactivity and properties is a cornerstone of their scientific investigation. Modifications to the aryl ring, the ethylenediamine (B42938) backbone, and the amine groups all play a crucial role in determining the compound's behavior.

Influence of Aryl Substituents: The nature and position of substituents on the phenyl ring significantly impact the electronic and steric properties of the diamine. Electron-donating groups (e.g., methoxy, alkyl) can increase the electron density on the nitrogen atoms, potentially enhancing their nucleophilicity and basicity. Conversely, electron-withdrawing groups (e.g., nitro, halo) decrease the basicity of the amines. The position of the substituent (ortho, meta, or para) also introduces steric effects that can influence how the diamine interacts with other molecules, particularly in the formation of metal complexes or in catalytic transition states.

For instance, the introduction of a bulky substituent at the ortho position of the phenyl ring can create significant steric hindrance around the adjacent amine group. This can affect the coordination geometry of metal complexes and the enantioselectivity of catalytic reactions by creating a more defined chiral pocket.

Backbone Modifications: Alterations to the ethane-1,2-diamine backbone, such as the introduction of alkyl or aryl groups, can rigidify the structure and alter the bite angle of the diamine when it acts as a bidentate ligand. This has profound implications for the stability and catalytic activity of the resulting metal complexes. A more rigid backbone can lead to higher enantioselectivity in asymmetric catalysis by reducing conformational flexibility.

N-Substitution: Substitution on the nitrogen atoms of the diamine core (N-alkylation or N-arylation) directly modulates the steric environment and the electronic properties of the ligand. N-alkylation generally increases the steric bulk and can influence the solubility of the compound and its derivatives.

A comparative analysis of the pKa values of related diamine analogues illustrates the electronic effects of different substituents.

Compound/AnalogueSubstituentPredicted Effect on Basicity
1-Phenylethane-1,2-diaminePhenylReference
1-(4-Methylphenyl)ethane-1,2-diamine4-Methyl (p-tolyl)Increase (electron-donating)
1-(4-Methoxyphenyl)ethane-1,2-diamine4-MethoxyIncrease (electron-donating)
1-(4-Chlorophenyl)ethane-1,2-diamine4-ChloroDecrease (electron-withdrawing)
1-(3-Methylphenyl)ethane-1,2-diamine3-Methyl (m-tolyl)Slight increase

This table is illustrative and based on general chemical principles. Actual pKa values would require experimental determination.

Design and Synthesis of Novel Derivatives

The design and synthesis of new derivatives of 1-(4-Methylphenyl)ethane-1,2-diamine are often goal-oriented, aiming to create compounds with enhanced catalytic activity, specific coordination properties, or improved performance in material applications.

Design Strategies:

Ligand Tuning for Asymmetric Catalysis: A primary driver for designing new derivatives is the development of more efficient and selective chiral ligands for asymmetric catalysis. This involves modifying the steric and electronic properties of the diamine to fine-tune the chiral environment it creates around a metal center. For example, the introduction of bulky groups on the phenyl ring or the nitrogen atoms can enhance enantioselectivity in reactions such as asymmetric hydrogenation or transfer hydrogenation.

Development of Novel Organocatalysts: Chiral diamines and their derivatives can also function as organocatalysts. The design of such catalysts often involves the incorporation of additional functional groups, such as thiourea or squaramide moieties, which can participate in hydrogen bonding interactions to activate substrates.

Precursors for Coordination Polymers and Metal-Organic Frameworks (MOFs): The rigid structure of 1-(4-Methylphenyl)ethane-1,2-diamine and its analogues makes them suitable building blocks for the synthesis of coordination polymers and MOFs. The design of these materials involves selecting derivatives with appropriate functionalities to control the dimensionality and porosity of the resulting framework.

Synthetic Methodologies: The synthesis of novel derivatives typically involves multi-step sequences starting from 1-(4-Methylphenyl)ethane-1,2-diamine or its precursors. Common synthetic transformations include:

N-Alkylation and N-Arylation: These reactions are used to introduce substituents on the nitrogen atoms. Reductive amination of aldehydes and ketones with the diamine is a common method for N-alkylation. Palladium- or copper-catalyzed cross-coupling reactions are often employed for N-arylation.

Modification of the Aryl Ring: Standard aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be used to introduce functional groups onto the phenyl ring, provided the amine groups are suitably protected.

Synthesis from Chiral Precursors: Asymmetric synthesis routes are often employed to obtain enantiomerically pure derivatives. This can involve the use of chiral auxiliaries, enzymatic resolutions, or asymmetric catalytic methods.

A general synthetic scheme for producing N-substituted derivatives is outlined below:

Reactant 1Reactant 2Reaction TypeProduct
1-(4-Methylphenyl)ethane-1,2-diamineAldehyde/KetoneReductive AminationN-Alkyl derivative
1-(4-Methylphenyl)ethane-1,2-diamineAryl HalideBuchwald-Hartwig AminationN-Aryl derivative
Protected 1-(4-Methylphenyl)ethane-1,2-diamineAcyl ChlorideAcylationN-Acyl derivative

Comparative Analysis with Related Diamine Analogues (e.g., Isomers, Substituted Derivatives)

A comparative analysis of 1-(4-Methylphenyl)ethane-1,2-diamine with its isomers and other substituted diamines provides valuable insights into the structure-function relationships within this class of compounds.

Isomeric Effects: The position of the methyl group on the phenyl ring (ortho, meta, or para) has a notable effect on the properties of the diamine.

1-(4-Methylphenyl)ethane-1,2-diamine (para-isomer): The methyl group is in the para position, exerting a modest electron-donating effect and minimal steric hindrance on the diamine functionality.

1-(3-Methylphenyl)ethane-1,2-diamine (meta-isomer): The methyl group in the meta position has a slightly weaker electron-donating effect compared to the para-isomer.

1-(2-Methylphenyl)ethane-1,2-diamine (ortho-isomer): The ortho-methyl group introduces significant steric bulk near the benzylic amine, which can influence its reactivity and coordination behavior.

Comparison with Other Substituted Ethylenediamines:

1,2-Diphenylethanediamine (DPEN): Lacking the methyl group, DPEN serves as a fundamental benchmark. The tolyl group in 1-(4-Methylphenyl)ethane-1,2-diamine provides a subtle electronic perturbation and a useful NMR handle.

1,2-Diaminocyclohexane (DACH): This alicyclic diamine has a more rigid backbone compared to the more flexible ethane (B1197151) backbone of 1-(4-Methylphenyl)ethane-1,2-diamine. This rigidity often translates to higher enantioselectivities when used as a chiral ligand.

N,N'-Disubstituted Diamines: Analogues with substituents on both nitrogen atoms, such as N,N'-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine, exhibit significantly different coordination properties due to increased steric hindrance around the nitrogen donors.

The performance of these different diamines as ligands in asymmetric catalysis can be compared, for example, in the transfer hydrogenation of ketones.

LigandCatalyst SystemSubstrateEnantiomeric Excess (ee %)
(1R,2R)-1-(4-Methylphenyl)ethane-1,2-diamineRu(II)Acetophenone (B1666503)>95
(1R,2R)-1,2-DiphenylethanediamineRu(II)Acetophenone>98
(1R,2R)-1,2-DiaminocyclohexaneRu(II)Acetophenone>99
(1R,2R)-N,N'-Dimethyl-1,2-diphenylethanediamineRu(II)Acetophenone~90

This data is representative and compiled from typical results in asymmetric catalysis literature. Actual results may vary depending on specific reaction conditions.

Q & A

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?

  • Methodology : Perform NBO (Natural Bond Orbital) analysis to map electron density at amine groups. Compare with Hammett σ values for substituent effects (methyl group: σ ~ -0.17). Experimental kinetics (e.g., SN2 rates in polar aprotic solvents) can validate computational predictions .

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